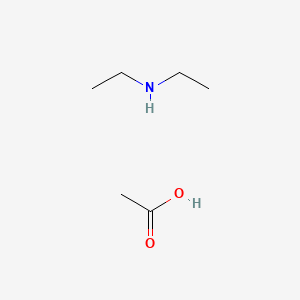

Ethanamine, N-ethyl-, acetate

Übersicht

Beschreibung

Ethanamine, N-ethyl-, acetate, also known as Ethylamine, is an organic compound with the formula CH3CH2NH2 . This colorless gas has a strong ammonia-like odor and condenses just below room temperature to a liquid that is miscible with virtually all solvents . It is a nucleophilic base, typical for amines .

Synthesis Analysis

Ethylamine is produced on a large scale by combining ethanol and ammonia in the presence of an oxide catalyst . This reaction results in the co-production of ethylamine along with diethylamine and triethylamine . Another method of producing ethylamine involves the reductive amination of acetaldehyde .Molecular Structure Analysis

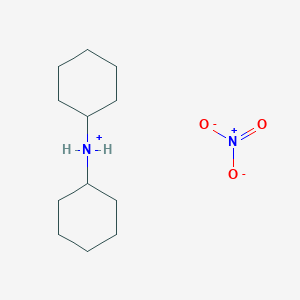

The molecular structure of Ethanamine, N-ethyl-, acetate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 133.191 .Chemical Reactions Analysis

Ethanamine, N-ethyl-, acetate undergoes various chemical reactions. For instance, it can be reduced using lithium aluminum hydride . It can also react with alkyl halides in the presence of ammonia or an alkylamine . Another reaction involves the nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Physical And Chemical Properties Analysis

Ethylamine is a colorless gas with a strong ammonia-like odor . It condenses just below room temperature to a liquid that is miscible with virtually all solvents . It is a nucleophilic base, as is typical for amines .Wissenschaftliche Forschungsanwendungen

Synthesis of Zinc Oxide Nanoparticles

Diethylamine acetate has been utilized in the synthesis of zinc oxide (ZnO) nanoparticles . The compound acts as a precursor in the sol-gel process, which is a cost-effective method for coating large surface areas with ZnO films. These films have applications in sensors and transparent conductors .

Catalyst in Aldol Condensation Reactions

In organic chemistry, diethylamine acetate serves as an acid-base bifunctional catalyst . It facilitates the formation of methacrolein via cross aldol condensation between formaldehyde and propionaldehyde. This reaction is crucial for extending the carbon chain of molecules, which is a fundamental step in synthesizing various chemical products .

Wirkmechanismus

Target of Action

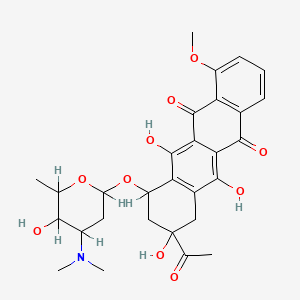

Diethylamine acetate, also known as Diethylammonium acetate or Ethanamine, N-ethyl-, acetate, is a secondary amine . The primary targets of diethylamine acetate are likely to be similar to those of other secondary amines, such as diclofenac . These targets include cyclooxygenase (COX)-1 and -2, enzymes responsible for producing prostaglandins (PGs) . PGs play a crucial role in inflammation and pain signaling .

Mode of Action

As a secondary amine, diethylamine acetate can act as a base, accepting a hydrogen ion from acids to produce ammonium ions . This is similar to the behavior of ammonia and other amines . In the presence of excess ethylamine, there is the possibility of a reversible reaction where the ethylamine removes a hydrogen from the diethylammonium ion to give free diethylamine .

Biochemical Pathways

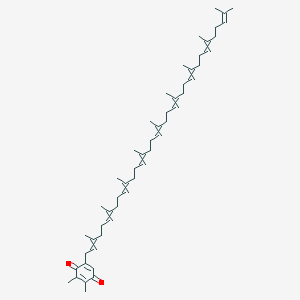

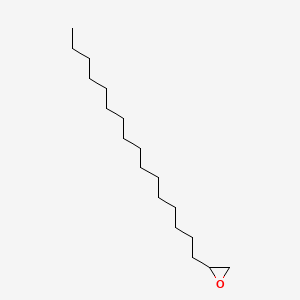

The biochemical pathways affected by diethylamine acetate are likely to be similar to those affected by other secondary amines. For example, the acetyl CoA pathway, which requires approximately 10 enzymes and several organic cofactors, catalyzes the conversion of H2 and CO2 to formate, acetate, and pyruvate in acetogens and methanogens . The acetate mevalonate and acetate malonate biosynthetic pathway, also known as the acetate or isoprenoids pathway, leads to the formation of terpenoids, steroids, fatty acids, lipids, and wax .

Pharmacokinetics

For instance, diclofenac, a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID), is often used as first-line therapy for acute and chronic pain and inflammation .

Result of Action

Based on its similarity to other secondary amines, it can be inferred that it may contribute to inflammation and pain signaling by inhibiting the production of prostaglandins .

Action Environment

Diethylamine is a flammable, weakly alkaline liquid that is miscible with most solvents . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor . Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability .

Safety and Hazards

Eigenschaften

IUPAC Name |

acetic acid;N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-3-5-4-2;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHUZQKLOWYOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

109-89-7 (Parent) | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066646 | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanamine, N-ethyl-, acetate | |

CAS RN |

20726-63-0 | |

| Record name | Diethylammonium acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20726-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020726630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanamine, N-ethyl-, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethylammonium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methyl-5-phenyldiazenyl-2-imidazolylidene)amino]aniline](/img/structure/B1194747.png)